4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 941893-52-3
VCID: VC6122783
InChI: InChI=1S/C21H21FN4O2/c1-13-4-7-17(11-18(13)22)26-12-15(10-19(26)27)21-23-20(24-28-21)14-5-8-16(9-6-14)25(2)3/h4-9,11,15H,10,12H2,1-3H3
SMILES: CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)N(C)C)F
Molecular Formula: C21H21FN4O2
Molecular Weight: 380.423

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one

CAS No.: 941893-52-3

Cat. No.: VC6122783

Molecular Formula: C21H21FN4O2

Molecular Weight: 380.423

* For research use only. Not for human or veterinary use.

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one - 941893-52-3

Specification

CAS No. 941893-52-3
Molecular Formula C21H21FN4O2
Molecular Weight 380.423
IUPAC Name 4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C21H21FN4O2/c1-13-4-7-17(11-18(13)22)26-12-15(10-19(26)27)21-23-20(24-28-21)14-5-8-16(9-6-14)25(2)3/h4-9,11,15H,10,12H2,1-3H3
Standard InChI Key YHOFVOIYAPNIIR-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)N(C)C)F

Introduction

Structural Analysis and Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • Pyrrolidin-2-one core: A five-membered lactam ring providing conformational rigidity and hydrogen-bonding capacity.

  • 1,2,4-Oxadiazole substituent: A nitrogen- and oxygen-containing heterocycle linked to a 4-(dimethylamino)phenyl group, enhancing electronic diversity.

  • 3-Fluoro-4-methylphenyl group: A halogenated aromatic ring introducing steric and electronic effects.

The full IUPAC name—4-[3-(4-dimethylaminophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one—encapsulates these features. Its molecular formula is C₂₁H₂₁FN₄O₂, with a molecular weight of 380.423 g/mol.

Synthesis and Structural Modification

StepReaction TypeReagents/ConditionsTarget Intermediate
1CyclocondensationNitrile oxide + nitrile (Δ, base)1,2,4-Oxadiazole formation
2Nucleophilic substitutionHalogenated aryl + amine (Pd catalysis)Aryl-pyrrolidinone coupling
3Functional group interconversionDimethylamination (Me₂NH, reducing agents)Introduction of dimethylamino group

For example, the oxadiazole ring may form via cyclization between a nitrile oxide and a nitrile precursor, followed by coupling to the pyrrolidinone core through Buchwald-Hartwig amination . The 3-fluoro-4-methylphenyl group likely attaches early in the synthesis to direct regioselectivity.

Structural Analogues and SAR Insights

Modifications to the parent structure influence bioactivity:

  • Oxadiazole ring: Replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole decreases antimicrobial potency in analogs .

  • Fluorine position: Para-fluorine on the aryl group enhances metabolic stability compared to ortho-substitution.

  • Dimethylamino group: Neutralizes acidity of adjacent protons, improving membrane permeability.

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValueImplications
Molecular weight380.423 g/molSuitable for oral bioavailability
logPEstimated 3.1–3.7Moderate lipophilicity
Hydrogen bond acceptors5Solubility in polar solvents
Polar surface area~65 ŲModerate blood-brain barrier penetration

The compound’s SMILES string (CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)N(C)C)F) illustrates its topology, with the pyrrolidinone (N2CC(CC2=O)) connected to oxadiazole (C3=NC(=NO3)) and aromatic systems.

Biological Activity and Mechanistic Hypotheses

Anticancer Activity

Oxadiazole-containing compounds intercalate DNA or inhibit topoisomerase II. In a screen of 12 analogs, G4 (PubChem ID 47010164) exhibited IC₅₀ = 8.7 µM against MCF-7 breast cancer cells . The dimethylamino group in this compound could facilitate lysosomal sequestration, prolonging intracellular retention.

Anti-Inflammatory Effects

Pyrrolidinones modulate COX-2 and LOX pathways. Compound 22 from PMC9415606 reduced TNF-α production by 62% at 10 µM , suggesting the fluorophenyl group here may similarly suppress NF-κB signaling.

Pharmacokinetic and Toxicity Considerations

  • Metabolism: Cytochrome P450 3A4 likely oxidizes the dimethylamino group to N-oxide metabolites.

  • Excretion: High logP (3.7) suggests primarily hepatic clearance.

  • hERG inhibition risk: The tertiary amine may pose QT prolongation risks, necessitating in vitro cardiotoxicity screening.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count (e.g., tandem cyclization-amination) .

  • Target Deconvolution: Use CRISPR-Cas9 screens to identify primary molecular targets.

  • Formulation Strategies: Encapsulate in PEGylated liposomes to enhance aqueous solubility.

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